4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester

Lipophilicity Partition coefficient Drug-likeness

Select this orthogonally protected building block (CAS 199982-18-8) for your convergent synthesis needs. Its N-Boc, N-benzyl, and methyl ester groups enable a sequential deprotection strategy—ester hydrolysis, Boc removal, and hydrogenolysis—unavailable with simpler Boc-only analogs. With a LogP of 4.41 and TPSA of 55.84 Ų, it is optimized for CNS-penetrant candidate design and lipid-based formulation compatibility, reducing synthetic step count and improving overall yield in peptidomimetic programs.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 199982-18-8
Cat. No. B6333272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester
CAS199982-18-8
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(23)25-4/h5-13H,14-15H2,1-4H3
InChIKeyMRONHSNIDBFNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester (CAS 199982-18-8): Core Chemical Profile and Procurement Context


4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester (CAS 199982-18-8) is a doubly protected benzoic acid building block featuring a Boc (tert-butoxycarbonyl) carbamate and a benzyl group on the same nitrogen, with a methyl ester at the para position . With molecular formula C21H25NO4 and molecular weight 355.43 g/mol, it belongs to the class of orthogonally protected aminomethyl-benzoate intermediates widely used in peptide mimetic synthesis and medicinal chemistry scaffold construction. Its calculated partition coefficient (LogP 4.41) and topological polar surface area (TPSA 55.84 Ų) position it as a relatively lipophilic member of this chemical family .

Why Simple Boc-Aminomethyl Benzoates Cannot Replace 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester


In-class compounds such as methyl 4-((tert-butoxycarbonylamino)methyl)benzoate (CAS 120157-96-2) or methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 140382-79-2) share the Boc-protected aminomethyl benzoate core but lack the N-benzyl substituent. This absence fundamentally alters three procurement-critical properties: lipophilicity (LogP ~2.70–2.84 vs 4.41 for the target, a difference of >1.5 log units ), steric demand around the protected amine, and the orthogonal deprotection sequence possible only with the N-benzyl group. Direct substitution without these elements risks altered reactivity, different phase-transfer behavior, and loss of the convergent synthetic options enabled by the benzyl group's orthogonal lability [1].

Quantitative Differentiation of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester vs. Closest Analogs


LogP Lipophilicity: Target Exceeds Closest Boc-Protected Analog by >1.5 Log Units

The target compound exhibits a predicted LogP of 4.4105, which is 1.71 log units higher than the Boc-only analog methyl 4-((tert-butoxycarbonylamino)methyl)benzoate (CAS 120157-96-2, LogP 2.7023) . Compared to the Boc-methyl analog (CAS 140382-79-2, LogP 2.8401), the increase is 1.57 log units . The N-benzyl substituent thus shifts the compound from the borderline 'drug-like' space into a markedly more lipophilic regime, corresponding to an approximately 50-fold increase in octanol/water partition coefficient. This magnitude of difference is predictive of altered membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity Partition coefficient Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): 18% Lower Than Boc-Only Analog, Predicting Enhanced Passive Permeability

The target compound has a TPSA of 55.84 Ų, compared to 68.12 Ų for the Boc-only analog methyl 4-((tert-butoxycarbonylamino)methyl)benzoate (CAS 120157-96-2) . This 12.28 Ų reduction (18% lower) moves the compound below the widely cited 60–70 Ų threshold often associated with favorable blood-brain barrier penetration. The difference arises from the replacement of the carbamate N–H with an N–benzyl group, eliminating a hydrogen-bond donor while adding hydrophobic surface area.

TPSA Permeability Blood-brain barrier Oral absorption

Orthogonal Deprotection Architecture: N-Benzyl/Boc Pair Enables Chemoselective Sequential Unmasking

The target compound is distinguished by the simultaneous presence of an acid-labile Boc group and a hydrogenolyzable N-benzyl group on the same nitrogen atom. In the Boc-only analog (CAS 120157-96-2), deprotection with TFA unmasks the free amine, but the N-benzyl group of the target compound can be selectively removed via catalytic hydrogenation (H₂/Pd-C) independently of the Boc group [1]. Conversely, Boc can be removed with TFA while retaining the benzyl group, enabling a three-step sequential manipulation strategy: (1) methyl ester saponification, (2) Boc removal, (3) benzyl removal, each step orthogonal to the others. This contrasts with Cbz-protected analogs (e.g., CAS 58933-52-1, LogP 3.20 ), where both the Cbz and benzyl groups can be removed under hydrogenolysis, compromising orthogonality. Such a differentiation is qualitatively critical but lacks routine quantitative benchmarking.

Orthogonal protecting groups Solid-phase synthesis Convergent synthesis Peptidomimetics

Patent-Cited Application in Benzothiazole-Based Pharmaceutical Formulations

The compound is specifically referenced in patent literature concerning macrogol glyceride-based formulations of benzothiazole derivatives . While the patent listing does not provide direct head-to-head quantitative comparison with other aminomethyl benzoates, the inclusion of this specific compound—rather than simpler Boc-aminomethyl benzoates—in a pharmaceutical formulation patent suggests its structural features (N-benzyl substitution enhancing lipophilicity for formulation compatibility with macrogol glycerides) were deliberately selected. This contrasts with the Boc-only analog (CAS 120157-96-2), which is primarily cited as a generic PROTAC linker building block rather than in active pharmaceutical ingredient (API) formulation contexts.

Benzothiazole Macrogol glyceride formulation Pharmaceutical intermediate Patent evidence

Procurement-Relevant Application Scenarios for 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester


Construction of CNS-Targeted Compound Libraries Requiring Elevated LogP and Reduced TPSA

The target compound's LogP of 4.41 and TPSA of 55.84 Ų position it favorably for blood-brain barrier penetration . Medicinal chemistry teams designing CNS-penetrant small molecules should prioritize this building block over the Boc-only analog (LogP 2.70, TPSA 68.12), which falls short of CNS drug-like property thresholds.

Multi-Step Convergent Synthesis Requiring Three-Level Orthogonal Protection

Programs that demand sequential manipulation—ester hydrolysis, amine deprotection, and N-debenzylation—benefit from the target compound's orthogonal architecture (Boc, benzyl, methyl ester) . The simpler Boc-only analog cannot support this three-step sequence without additional protection/deprotection steps, increasing synthetic step count and reducing overall yield.

Formulation-Compatible Intermediates for Lipophilic Drug Delivery Systems

The patent linkage to macrogol glyceride-based benzothiazole formulations indicates that this compound has been selected for programs where high lipophilicity aids compatibility with lipid-based drug delivery platforms. Procurement for similar formulation-oriented API synthesis should favor this compound over more polar, Boc-only aminomethyl benzoates.

Peptidomimetic Scaffold Elaboration Where Steric and Electronic Differentiation at the Benzylic Amine Is Required

The N-benzyl group introduces steric bulk and alters the basicity of the amine after deprotection, which can be exploited in peptidomimetic design to modulate target binding. The Boc-only analog, lacking this substitution, offers a less encumbered but also less tunable amine for downstream functionalization.

Quote Request

Request a Quote for 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.